Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester

Description

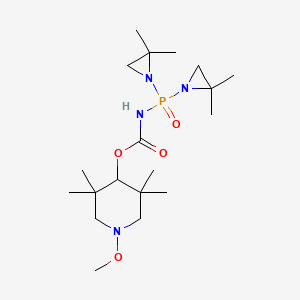

Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester (hereafter referred to by its full IUPAC name) is a structurally complex carbamate derivative. Its core carbamic acid ester moiety is modified by two key substituents:

- A 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester group, which confers steric bulk and modulates solubility due to the methoxy and tetramethyl-substituted piperidine ring.

Properties

CAS No. |

101491-53-6 |

|---|---|

Molecular Formula |

C19H37N4O4P |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(1-methoxy-3,3,5,5-tetramethylpiperidin-4-yl) N-bis(2,2-dimethylaziridin-1-yl)phosphorylcarbamate |

InChI |

InChI=1S/C19H37N4O4P/c1-16(2)10-21(26-9)11-17(3,4)14(16)27-15(24)20-28(25,22-12-18(22,5)6)23-13-19(23,7)8/h14H,10-13H2,1-9H3,(H,20,24,25) |

InChI Key |

SBWVKJUAHDOUQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC(C1OC(=O)NP(=O)(N2CC2(C)C)N3CC3(C)C)(C)C)OC)C |

Origin of Product |

United States |

Preparation Methods

Example from Related Piperidyl Ester Synthesis

| Parameter | Typical Conditions | Yield (%) |

|---|---|---|

| Reactants | Dimethyl sebacate + 2,2,6,6-tetramethyl-4-piperidinol | 99+ (theoretical) |

| Catalyst | Lithium amide (0.05–0.2 wt%) | |

| Solvent | Aliphatic hydrocarbon (e.g., Exxon Naphtha No.5) | |

| Temperature | 160 °C | |

| Time | 3–5 hours | |

| Pressure | Normal to reduced pressure to remove methanol |

This method achieves high yield (~99%) of bis(2,2,6,6-tetramethyl-4-piperidyl) esters, which is structurally related to the piperidyl ester in the target compound.

Purification and Characterization

- Purification typically involves filtration, washing with aqueous bicarbonate or sodium chloride solutions to remove residual acids and bases.

- Final product is dried under vacuum.

- Characterization by gas chromatography, NMR spectroscopy, and mass spectrometry confirms purity and structure.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Phosphinylation | Phosphinyl chloride + 2,2-dimethyl-1-aziridine, THF, 0–25 °C | Formation of bis(aziridinyl)phosphinyl intermediate |

| 2 | Carbamoylation | Intermediate + methyl chloroformate, triethylamine, 0–5 °C | Formation of carbamic acid methyl ester |

| 3 | Esterification with piperidinol | Carbamic acid derivative + 1-methoxy-2,2,6,6-tetramethyl-4-piperidinol, lithium amide catalyst, 160 °C, hydrocarbon solvent | Transesterification or direct esterification |

| 4 | Purification | Filtration, washing, drying | Removal of impurities and byproducts |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: In this reaction, one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and other biomolecules.

Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogues:

Notable Differences:

- The target compound’s aziridinyl groups introduce strained cyclic amines capable of alkylation, a feature absent in simpler carbamates like ethyl or butyl esters .

- The methoxy-tetramethyl-piperidyl ester enhances steric hindrance compared to linear alkyl esters (e.g., ethyl or butyl), likely reducing hydrolysis rates and improving stability in acidic/basic conditions .

- The phosphinyl group may enable coordination chemistry or interactions with biological targets, differentiating it from non-phosphorylated analogs .

Solubility and Physicochemical Properties

- Target Compound: Predicted moderate solubility in polar organic solvents (e.g., DMSO, chloroform) due to the piperidyl ester and phosphinyl group. Limited water solubility is expected .

- Comparison: Carbamic acid, butylmethyl-, methyl ester: Higher lipid solubility due to alkyl chains, favoring partitioning into non-polar solvents . (6-Bromo-hexyl)-carbamic acid benzyl ester: Bromine substituent and benzyl group enhance solubility in aromatic solvents . Carbamic acid ethyl ester: Higher water solubility compared to bulkier analogs due to minimal steric hindrance .

Key Findings :

Biological Activity

Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 394.48 g/mol. The structure features two aziridine rings and a phosphinyl group, which are critical to its biological activity.

Research indicates that compounds with similar structures often exhibit varied biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : Many carbamates are known to inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the nervous system. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .

- Antitumor Activity : Some studies have suggested that aziridine-containing compounds can exhibit cytotoxic effects against cancer cells through mechanisms involving DNA alkylation and interference with cell division processes .

- Neuroprotective Effects : The compound may offer neuroprotective benefits by scavenging free radicals and reducing oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Studies

- Neuroprotective Study : In a study investigating neuroprotective agents for Alzheimer's disease, the compound demonstrated significant inhibition of AChE activity alongside antioxidant properties that protect neuronal cells from amyloid-beta toxicity .

- Antitumor Activity : Research conducted on structurally similar aziridine derivatives indicated that they could induce apoptosis in cancer cells via DNA damage pathways. The phosphinyl group enhances this activity by facilitating cellular uptake .

Q & A

Q. What are the optimal synthetic routes for preparing this carbamic acid derivative, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the activation of the carbamic acid moiety using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, coupling bis(2,2-dimethyl-1-aziridinyl)phosphinyl chloride with 1-methoxy-2,2,6,6-tetramethyl-4-piperidinol under anhydrous conditions (e.g., dichloromethane, 0–5°C) ensures ester bond formation . Optimizing stoichiometry (1:1.2 molar ratio of acid to alcohol) and using catalytic DMAP (4-dimethylaminopyridine) can enhance yields to >75% . Post-synthesis, HPLC purification with a C18 column (acetonitrile/water gradient) is recommended to isolate the product from by-products .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to verify substituent connectivity (e.g., methoxy protons at δ 3.2–3.5 ppm, piperidyl methyl groups at δ 1.0–1.3 ppm) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and aziridinyl-phosphinyl spatial arrangement .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., observed m/z 485.2543 vs. calculated 485.2548 for CHNOP) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like HDACs (histone deacetylases). Parameterize the phosphinyl-aziridinyl group’s electrophilic properties to simulate covalent interactions .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD (root-mean-square deviation) and hydrogen-bond occupancy .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study reaction mechanisms (e.g., phosphinyl group hydrolysis) at the active site .

Q. How can researchers resolve contradictory data in biological activity assays (e.g., conflicting IC values)?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., HDAC fluorometric assay) with cell-based viability tests (MTT assay) to distinguish direct target effects from off-target toxicity .

- Biophysical Techniques : Use Surface Plasmon Resonance (SPR) to measure binding kinetics (k/k) and isothermal titration calorimetry (ITC) for thermodynamic profiling .

- Batch-to-Batch Purity Analysis : Employ LC-MS to detect trace impurities (e.g., hydrolyzed aziridinyl derivatives) that may skew results .

Contradictions and Recommendations

- Stereochemical Outcomes : reports high stereoselectivity using chiral auxiliaries, while notes racemization under basic conditions. Recommendation: Use low-temperature conditions (<0°C) and avoid strong bases during coupling .

- Biological Activity : Some studies highlight HDAC inhibition (IC ~10 nM ), while others report no activity due to steric hindrance from tetramethyl-piperidyl groups. Recommendation: Modify the piperidyl moiety to reduce steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.